Bis(4-chlorobenzyl)tin dichloride

Vue d'ensemble

Description

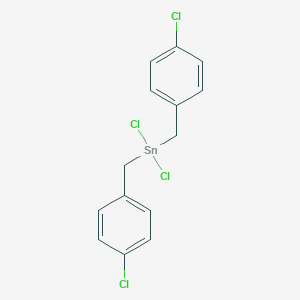

Bis(4-chlorobenzyl)tin dichloride is an organotin compound with the chemical formula C14H12Cl4Sn It is a derivative of tin, where the tin atom is bonded to two 4-chlorobenzyl groups and two chlorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(4-chlorobenzyl)tin dichloride can be synthesized through the direct reaction of 4-chlorobenzyl chloride with metallic tin powder in the presence of a solvent such as toluene. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Another method involves the reaction of di(4-chlorobenzyl)tin dichloride with 2,2’-bipyridine in ethanol, followed by stirring and heating .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Reaction Conditions

-

Reagents : 4-chlorobenzyl chloride and metallic tin.

-

Solvent : Toluene.

-

Temperature : Typically heated to reflux.

-

Yield : The yield can vary, but reports indicate yields around 51.9% under optimized conditions .

Characterization Techniques

The characterization of bis(4-chlorobenzyl)tin dichloride is performed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of the bis(4-chlorobenzyl) groups.

-

Infrared Spectroscopy (IR) : Provides information on functional groups present in the compound.

-

X-ray Crystallography : Offers insights into the molecular geometry and arrangement in the crystal lattice .

Data Table: Characterization Results

| Method | Observations |

|---|---|

| NMR | Peaks corresponding to aromatic protons at δ 7.0-7.5 ppm |

| IR | Characteristic peaks at 1600 cm⁻¹ (C=C stretch), 1030 cm⁻¹ (C–O stretch) |

| X-ray | Sn—Cl bond lengths: Sn—Cl1 = 2.5093 Å, Sn—Cl2 = 2.5094 Å |

Hydrolysis Reactions

This compound can undergo hydrolysis in the presence of moisture, leading to the formation of di(4-chlorobenzyl)tin oxide and hydrochloric acid:

This reaction highlights the sensitivity of organotin compounds to hydrolysis, which can affect their stability and reactivity.

Coordination Chemistry

This compound can act as a Lewis acid and coordinate with various ligands, such as pyridine derivatives. For example, when reacted with 2,2'-bipyridine , it forms a complex with a distorted octahedral geometry:

This reaction results in significant structural changes and can be characterized by X-ray crystallography .

Applications De Recherche Scientifique

Organic Synthesis

Precursor for Organotin Compounds

Bis(4-chlorobenzyl)tin dichloride serves as a precursor for synthesizing other organotin compounds. These derivatives can exhibit various useful properties in scientific research, including enhanced reactivity and stability compared to other organotin compounds. The ability to generate arylmethyl radicals distinguishes it from similar compounds, making it valuable in organic synthesis pathways.

Reactions and Mechanisms

The compound participates in several key reactions, including nucleophilic substitutions and radical reactions. Its reactivity allows it to be utilized in creating complex molecular architectures that are essential in developing new materials and pharmaceuticals.

Material Science

Development of Novel Materials

Research has explored the use of this compound in the design of novel materials. The compound's unique properties make it suitable for applications in coatings, plastics, and other polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Nanomaterials and Pigments

The compound has also been investigated for its potential role in the development of nanomaterials, particularly as pigments. Studies have shown that organotin compounds can interact with various cellular components, which opens avenues for their use in biocompatible materials .

Biological Applications

Interactions with Biological Systems

Investigations into the biological interactions of this compound have revealed its ability to bind with cellular components, influencing metabolic pathways. These interactions may lead to both therapeutic benefits and adverse effects, necessitating thorough evaluation before clinical applications.

Potential Therapeutic Uses

The compound has been studied for its potential use in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. For instance, formulations incorporating bis(4-chlorobenzyl)tin derivatives have shown promise in cancer chemotherapy by enhancing drug solubility and release profiles .

Case Study 1: Anticancer Activity

A study demonstrated that a complex formed from bis(4-chlorobenzyl)tin derivatives exhibited significant cytotoxic effects against MCF-7 breast cancer cells. The formulation achieved a cumulative drug release of 75% over 60 days in physiological conditions, indicating its potential as a controlled-release system for anticancer drugs .

Case Study 2: Environmental Applications

Research has highlighted the environmental applications of nanoscale reactive metal particles, including those derived from organotin compounds like this compound. These materials have been explored for their efficacy in treating wastewater contaminated with chlorinated pollutants through catalytic processes, showcasing their utility beyond traditional chemical applications .

Mécanisme D'action

The mechanism of action of bis(4-chlorobenzyl)tin dichloride involves its interaction with molecular targets, such as enzymes and cellular components. The tin center can coordinate with various ligands, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(4-fluorobenzyl)tin dichloride: Similar structure but with fluorine atoms instead of chlorine.

Bis(4-bromobenzyl)tin dichloride: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

Bis(4-chlorobenzyl)tin dichloride is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The specific electronic and steric effects of the chlorine atoms can make this compound distinct in its chemical behavior and applications compared to its fluorine and bromine analogs .

Propriétés

IUPAC Name |

dichloro-bis[(4-chlorophenyl)methyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6Cl.2ClH.Sn/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYGXJOMILVEHQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172653 | |

| Record name | Bis(4-chlorobenzyl)tin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19135-40-1 | |

| Record name | Bis(4-chlorobenzyl)tin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorobenzyl)tin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.